2-Chloro-4-(ethylsulfonyl)benzoic acid
Description
2-Chloro-4-(ethylsulfonyl)benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 2-position and an ethylsulfonyl group at the 4-position of the aromatic ring. The ethylsulfonyl moiety (-SO₂C₂H₅) is a strong electron-withdrawing group, enhancing the acidity of the carboxylic acid (pKa ~1–2) compared to unsubstituted benzoic acid (pKa ~4.2). This compound is primarily utilized in agrochemical and pharmaceutical research, particularly as a precursor for synthesizing herbicides and enzyme inhibitors . Its structural features, including the sulfonyl group’s polarity and the ethyl chain’s moderate lipophilicity, influence its solubility, reactivity, and biological interactions.
Properties
CAS No. |
118939-05-2 |
|---|---|
Molecular Formula |
C9H9ClO4S |
Molecular Weight |
248.68 g/mol |
IUPAC Name |
2-chloro-4-ethylsulfonylbenzoic acid |
InChI |
InChI=1S/C9H9ClO4S/c1-2-15(13,14)6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
JPZAIINPMVVSEN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Effects: Sulfonyl (-SO₂R) and trifluoromethyl (-CF₃) groups increase acidity, whereas cyano (-CN) and nitro (-NO₂) groups further enhance electrophilicity .
- Lipophilicity : Ethylsulfonyl derivatives exhibit moderate lipophilicity compared to methylsulfonyl (more polar) or trifluoromethyl (highly hydrophobic) analogs .
- Biological Activity: Substituents dictate target specificity. For example, acifluorfen’s nitro and phenoxy groups enable herbicidal action, while ethylsulfonyl analogs may interfere with enzyme binding pockets .
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